
2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile” is a derivative of benzothiazole. Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring . They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, benzothiazole derivatives are often synthesized through condensation reactions .Scientific Research Applications
Synthesis and Reactivity
The compound has been synthesized through convenient routes and shows versatile reactivity. For instance, it has been prepared by reactions involving ethyl 2-benzothiazolecarboxylate or 2-bromoacetylbenzothiazole, leading to various derivatives through reactions with heterocyclic diazonium salts and diazotized aromatic amines. These reactions have enabled the synthesis of hydrazones, pyrazoles, and aminopyrazoles, highlighting the compound's utility in creating a diverse range of products with potential biological activities (Farag, Dawood, & Kandeel, 1996).
Biological Activities
Benzothiazoles, including derivatives of the compound , have been studied for their broad spectrum of biological activities. One study focused on a derivative's antiproliferative and apoptosis-inducing activities towards human leukemia cells, revealing its potential for therapeutic applications. The compound induced programmed cell death through a mitochondrial/caspase-dependent pathway, highlighting its significance in cancer research (Repický, Jantová, & Cipak, 2009).
Antimicrobial and Antioxidant Activities
Derivatives of this compound have been explored for antimicrobial and antioxidant properties. For example, novel benzothiazolopyridine derivatives showed significant antioxidant activity compared to ascorbic acid, although they displayed no antibacterial properties against certain bacterial species. This indicates the compound's potential in the development of antioxidant agents (Arafat et al., 2022).
Corrosion Inhibition
Benzothiazole derivatives have also been investigated for their corrosion inhibiting effects on steel in acidic solutions. The studies show that these compounds offer high inhibition efficiency, potentially exceeding previously reported benzothiazole family inhibitors. This suggests the compound's utility in protecting materials from corrosion, with further studies focusing on the adsorption mechanism and effectiveness in different conditions (Hu et al., 2016).
properties
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-4-chloro-3-hydroxybut-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS/c12-5-9(15)7(6-13)11-14-8-3-1-2-4-10(8)16-11/h1-4,15H,5H2/b9-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCKQWWUWPHMCR-CLFYSBASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(CCl)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C(/CCl)\O)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
307975-77-5 |
Source


|
| Record name | 2-(1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-4-CHLORO-3-OXOBUTANENITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



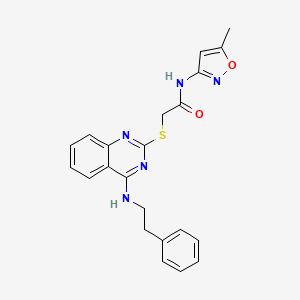
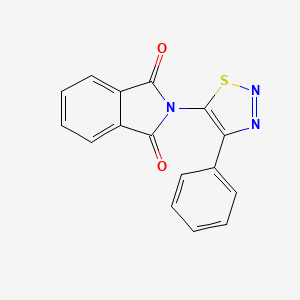
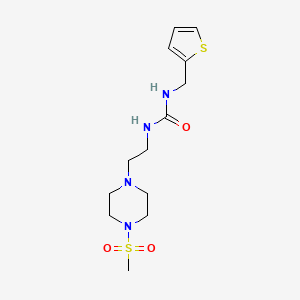
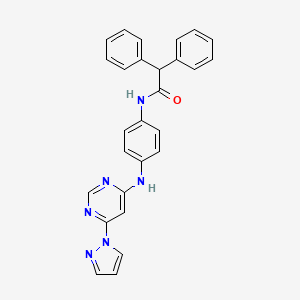

![3-Pentylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2645414.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2645415.png)

![Ethyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate](/img/structure/B2645418.png)
![2-[(4-chlorophenyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2645419.png)
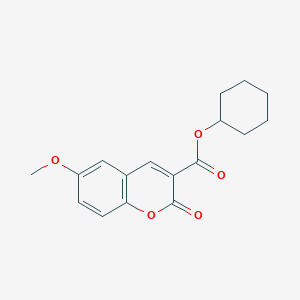
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2645421.png)